molecular formula C5H6Cl2N2O B11821032 2-Amino-4-chloropyridin-3-ol hydrochloride

2-Amino-4-chloropyridin-3-ol hydrochloride

Cat. No.: B11821032
M. Wt: 181.02 g/mol
InChI Key: WTPBAXXHAVZOBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloropyridin-3-ol hydrochloride typically involves the chlorination of 2-amino-3-hydroxypyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chloropyridin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloropyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-4-bromopyridine

Uniqueness

2-Amino-4-chloropyridin-3-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181.02 g/mol

IUPAC Name

2-amino-4-chloropyridin-3-ol;hydrochloride

InChI

InChI=1S/C5H5ClN2O.ClH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H

InChI Key

WTPBAXXHAVZOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)O)N.Cl

Origin of Product

United States

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